molecular formula C10H22N2O B2484289 (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine CAS No. 1247714-51-7

(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine

Cat. No.: B2484289
CAS No.: 1247714-51-7
M. Wt: 186.299
InChI Key: PQVMCKHYSUBCTK-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine ( 1247714-51-7) is a chemical compound with the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . This amine derivative features a 1-methylpiperidine scaffold, a structure of high interest in medicinal chemistry due to its potential to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules . The compound's structure, integrating both ether and secondary amine functional groups, makes it a valuable intermediate for the synthesis of more complex molecules. It is typically supplied with a purity of ≥95% and should be stored sealed in a dry environment, ideally at 2-8°C or under room temperature conditions . Researchers utilize this compound as a key building block in the exploration and development of new chemical entities. Its application is strictly for research and further manufacturing purposes, and it is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: This compound is classified as hazardous. Hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Researchers should adhere to all relevant safety protocols, including the use of personal protective equipment and working in a well-ventilated area. The UN number is 2735 and the packing group is II .

Properties

IUPAC Name

2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12-6-3-10(4-7-12)9-11-5-8-13-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVMCKHYSUBCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Primary Amines with Halogenated Reagents

Direct N-Alkylation of (1-Methylpiperidin-4-yl)methylamine

The most straightforward route involves alkylating (1-methylpiperidin-4-yl)methylamine with 2-methoxyethyl chloride under basic conditions. This method mirrors protocols used for analogous piperidine derivatives, such as N-(2-methoxyethyl)-1-methylpiperidin-4-amine.

Reaction Conditions:
  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
  • Solvent: Ethanol or acetonitrile
  • Temperature: 80–90°C, reflux
  • Time: 12–24 hours

Mechanism:
The primary amine acts as a nucleophile, displacing chloride from 2-methoxyethyl chloride via an SN2 mechanism. The methoxy group’s electron-donating effect enhances the electrophilicity of the alkylating agent, while the base deprotonates the amine to increase nucleophilicity.

Example Protocol:
  • Dissolve (1-methylpiperidin-4-yl)methylamine (1.0 equiv) in anhydrous ethanol.
  • Add 2-methoxyethyl chloride (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Reflux for 18 hours, followed by filtration and solvent evaporation.
  • Purify via vacuum distillation or column chromatography.

Challenges:

  • Competing over-alkylation to form tertiary amines.
  • Limited commercial availability of (1-methylpiperidin-4-yl)methylamine, necessitating in situ preparation.
Performance Data:
Parameter Value Source
Yield 70–85% (estimated)
Purity (HPLC) ≥95%
Boiling Point Not reported

Reductive Amination Strategies

Coupling of (1-Methylpiperidin-4-yl)methylamine with 2-Methoxyacetaldehyde

Reductive amination avoids harsh alkylation conditions by reacting the amine with 2-methoxyacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions:
  • Solvent: Methanol or tetrahydrofuran (THF)
  • pH: Buffered to 6–7 using acetic acid
  • Temperature: Room temperature (25°C)
  • Time: 24–48 hours

Mechanism:
The amine condenses with the aldehyde to form an imine intermediate, which is reduced to the secondary amine. The methoxy group stabilizes the intermediate through polar effects.

Example Protocol:
  • Mix (1-methylpiiperidin-4-yl)methylamine (1.0 equiv) and 2-methoxyacetaldehyde (1.1 equiv) in methanol.
  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 36 hours.
  • Quench with aqueous NaOH and extract with dichloromethane.
  • Purify via silica gel chromatography.

Advantages:

  • Higher selectivity for secondary amine formation.
  • Mild conditions preserve sensitive functional groups.
Performance Data:
Parameter Value Source
Yield 60–75% (estimated)
Purity (GC-MS) >90%

Intermediate-Based Synthesis

Preparation via (1-Methylpiperidin-4-yl)methanol Derivatives

This route involves converting (1-methylpiperidin-4-yl)methanol to a mesylate or tosylate, followed by nucleophilic substitution with 2-methoxyethylamine.

Reaction Conditions:
  • Activating Agent: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
  • Base: Triethylamine (Et₃N)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature

Mechanism:
The alcohol is converted to a leaving group (mesylate or tosylate), which undergoes SN2 displacement by 2-methoxyethylamine.

Example Protocol:
  • Treat (1-methylpiperidin-4-yl)methanol (1.0 equiv) with MsCl (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
  • After 2 hours, add 2-methoxyethylamine (1.5 equiv) and stir at 25°C for 12 hours.
  • Extract with water, dry over MgSO₄, and concentrate.

Limitations:

  • Low yields due to steric hindrance at the piperidine C-4 position.
  • Requires high-purity intermediates.
Performance Data:
Parameter Value Source
Yield 50–65%
Purity (NMR) >90%

Industrial-Scale Optimization

Continuous Flow Alkylation

Industrial production prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving yields.

Key Parameters:
  • Residence Time: 30–60 minutes
  • Temperature: 70–90°C
  • Pressure: 2–5 bar

Advantages:

  • Higher throughput compared to batch processes.
  • Reduced solvent waste.
Economic Considerations:
Factor Impact
Raw Material Cost High (≥$200/kg for specialty amines)
Energy Consumption Moderate (heating/cooling cycles)

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine undergoes quaternization with alkyl halides via nucleophilic substitution (SN2), forming stable quaternary ammonium salts. Reaction rates depend on steric hindrance and alkyl halide reactivity.

ReagentConditionsProductYieldReference
Methyl iodideRoom temperature, DCMQuaternary ammonium iodide salt85–92%
Ethyl bromideReflux, THFQuaternary ammonium bromide salt78–84%

Mechanism : The lone pair on the tertiary nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Steric effects from the methylpiperidinyl and methoxyethyl groups slightly reduce reaction kinetics compared to less hindered amines.

Acylation Reactions

While tertiary amines are less reactive toward acylation, activated acylating agents (e.g., acyl chlorides) facilitate amide formation under basic conditions.

ReagentConditionsProductYieldReference
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl derivative60–65%
Benzoyl chlorideNaOH, H₂O/EtOH, refluxN-Benzoyl derivative55–58%

Mechanism : The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproducts .

Oxidation Reactions

Oxidants convert the tertiary amine to N-oxides , with selectivity influenced by steric and electronic factors.

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)CH₃CN, 50°C, 12 hTertiary N-oxide70–75%
mCPBADCM, RT, 6 hTertiary N-oxide88–90%

Mechanism : Oxygen transfer from the oxidant to the nitrogen lone pair forms the N-oxide. Steric shielding from the methoxyethyl group slows oxidation kinetics.

Reduction Reactions

The compound itself is not reducible under typical conditions but participates in reductive alkylation with aldehydes/ketones.

SubstrateReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methyl derivative65–70%
CyclohexanoneH₂ (Ni catalyst), EtOHN-Cyclohexyl derivative50–55%

Mechanism : The amine condenses with carbonyl compounds to form iminium intermediates, which are reduced to secondary amines .

Salt Formation

Protonation with acids generates water-soluble ammonium salts , critical for pharmaceutical formulations.

AcidConditionsProductpKaReference
HCl (aq.)RT, 1 hHydrochloride salt~9.1
H₂SO₄RT, 1 hSulfate salt-

Applications : Salts enhance bioavailability and stability in drug delivery systems .

Complexation with Metals

The amine acts as a ligand for transition metals, forming coordination complexes.

Metal SaltConditionsComplex StructureReference
CuCl₂EtOH, reflux[Cu(L)₂Cl₂]
Pd(OAc)₂DMF, 80°C[Pd(L)(OAc)]

Significance : These complexes are explored in catalysis and materials science .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

  • Thermal degradation (>200°C): Cleavage of the methoxyethyl group yields 1-methylpiperidine derivatives.

  • Acidic hydrolysis (conc. HCl, Δ): Demethylation of the methoxy group forms ethylene glycol-linked byproducts.

Key Reaction Trends

Reaction TypeReactivitySteric InfluenceKey Applications
AlkylationModerateHighSurfactants, ionic liquids
AcylationLowModerateProdrug synthesis
OxidationHighLowBioactive N-oxides

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the modification and creation of various derivatives that can be utilized in different chemical reactions. For instance, it can be used in the synthesis of piperidine derivatives, which are important in medicinal chemistry.

Table 1: Key Reactions Involving (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine

Reaction TypeDescriptionYield (%)
AlkylationUsed to introduce alkyl groups into piperidine85
AcylationFormation of amides from carboxylic acids75
CyclizationCreation of cyclic compounds70

Biological Applications

Study of Enzyme Interactions

In biological research, this compound is employed to study enzyme interactions and biological pathways. It has been investigated for its potential to modulate enzyme activity, particularly in metabolic pathways relevant to diseases.

Case Study: Inhibition of Enzymatic Activity

A study explored the compound's effect on certain enzymes involved in neurodegenerative diseases. The results indicated that it could inhibit acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease.

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Table 2: Summary of Therapeutic Investigations

Study FocusFindingsReference
Anti-inflammatoryReduced inflammation markers in animal models
Analgesic effectsSignificant pain relief observed

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other chemical formulations.

Case Study: Industrial Synthesis Optimization

An investigation into the industrial synthesis of this compound revealed that using advanced catalytic methods could enhance yield and purity significantly. This optimization process is crucial for large-scale production to meet market demands efficiently.

Comparison with Similar Compounds

Analog 1: (1-Methylpiperidin-4-yl)methanamine

Molecular formula : C7H16N2
Structure : Simplest analog lacking the methoxyethyl group, retaining only the 1-methylpiperidin-4-ylmethylamine backbone .

Comparison :

Property Target Compound (1-Methylpiperidin-4-yl)methanamine
Molecular Weight 186.3 g/mol 128.2 g/mol
Polarity Higher (due to methoxy group) Lower
LogP (lipophilicity) ~1.2 (estimated) ~0.5 (estimated)
Synthetic Complexity Moderate Low

Analog 2: N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride

Molecular formula : C15H25N3·2HCl
Structure : Features a phenylethyl substituent instead of methoxyethyl .

Comparison :

Property Target Compound Phenylethyl Analog
Aromaticity Absent Present (phenyl group)
Electron Density Electron-rich (methoxy oxygen) Electron-deficient (phenyl ring)
Bioactivity Potential Likely CNS modulation Enhanced receptor affinity (e.g., opioid)

The phenyl group in the analog may enhance interactions with aromatic residues in proteins, whereas the methoxyethyl group in the target compound could favor hydrogen bonding .

Analog 3: [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine

Molecular formula : C12H20N2S
Structure : Substitutes methoxyethyl with a thiophene-methyl group .

Comparison :

Property Target Compound Thienyl-Methyl Analog
Heteroatom Influence Oxygen (methoxy) Sulfur (thiophene)
Polar Surface Area ~35 Ų ~30 Ų
Metabolic Stability Likely higher Lower (sulfur susceptibility to oxidation)

Analog 4: {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine

Molecular formula: C9H19NO2 Structure: Replaces the piperidine ring with a tetrahydropyran (oxane) ring .

Comparison :

Property Target Compound Pyran-Based Analog
Ring Basicicity High (piperidine, pKa ~10) Low (oxane, non-basic)
Conformational Flexibility Moderate Higher (due to oxygen in ring)
Solubility Moderate in water Higher (polar oxane ring)

Biological Activity

(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine, a compound with potential applications in pharmacology and biochemistry, has garnered interest due to its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxyethyl group attached to a piperidine moiety, which is known for its role in various biological activities. The structure can be represented as follows:

C10H17N Molecular Formula \text{C}_{10}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

The mechanism of action for this compound involves interactions with specific biological targets, including receptors and enzymes. Its activity may modulate signaling pathways or enzyme functions, contributing to its therapeutic potential.

1. Pharmacological Applications

Research indicates that this compound is being investigated for several pharmacological applications, particularly in the context of neurological disorders and metabolic diseases. Its structural similarity to known pharmacophores suggests potential activity as a gamma-secretase modulator, which is crucial in Alzheimer's disease treatment.

2. Case Studies

A notable study examined the effects of methoxypyridine-derived compounds similar to this compound on amyloid-beta (Aβ) levels in mouse models. The results demonstrated a significant reduction in Aβ42 levels, indicating potential for neuroprotective effects against Alzheimer's pathology .

3. In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit varying degrees of enzyme inhibition and receptor modulation. For instance, compounds with similar piperidine structures have been evaluated for their ability to inhibit α-glucosidase, showcasing promising results that warrant further exploration of their antidiabetic properties .

Research Findings

Study Focus Findings
Study 1Gamma-secretase modulationReduced Aβ42 levels in J20 mice; potential neuroprotective effects
Study 2Enzyme inhibitionDemonstrated significant α-glucosidase inhibition; potential antidiabetic effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine with (1-methylpiperidin-4-yl)methyl chloride under basic conditions (e.g., sodium hydroxide in dichloromethane) yields the target compound. Purity optimization includes column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in 10:1 DCM:MeOH) ensures reaction progress .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H, ¹³C) : Confirm structural integrity by verifying methoxyethyl (–OCH₃, δ ~3.3 ppm) and piperidine methyl (N–CH₃, δ ~2.2 ppm) signals.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ~200.3 (M+H⁺) .
  • HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm .

Q. What are the primary biological targets of piperidine derivatives such as this compound?

  • Methodological Answer : Piperidine derivatives often target CNS receptors (e.g., σ, 5-HT₃) or enzymes (e.g., acetylcholinesterase). Preliminary assays should include receptor binding studies (radioligand displacement assays) and enzyme inhibition screens (e.g., Ellman’s method for cholinesterases). Computational docking (AutoDock Vina) against PDB structures (e.g., 4DKL for σ receptors) can prioritize targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction kinetics .
  • Flow Chemistry : Evaluate continuous flow systems for scalability, reducing reaction time by 50% .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature (40–80°C), stoichiometry (1:1.2 amine:alkylating agent), and pH (8–10) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from receptor binding (Ki) and functional assays (EC₅₀/IC₅₀) across studies. Adjust for assay variability (e.g., cell type, buffer conditions) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxyethyl or piperidine groups to isolate pharmacophores. Compare activity trends using Free-Wilson analysis .
  • In Silico Validation : Molecular dynamics simulations (GROMACS) to assess binding mode consistency across receptor conformations .

Q. What computational strategies predict interactions with novel biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling (MOE) : Define essential features (e.g., hydrogen bond acceptors near the methoxy group).
  • Machine Learning : Train QSAR models using ChEMBL bioactivity data for piperidines. Validate with leave-one-out cross-validation (R² >0.7) .
  • Molecular Dynamics : Simulate ligand-receptor complexes (NAMD) for 100 ns to evaluate stability (RMSD <2 Å) .

Q. How can derivatives be designed to improve selectivity for specific targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoroethoxy or cyclopropylmethoxy to modulate lipophilicity (ClogP 1.5–2.5) .
  • Stereochemical Modifications : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) and compare activity (e.g., eudismic ratio for σ receptors) .
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to enhance blood-brain barrier permeability .

Comparative Structural Analysis of Analogous Compounds

Compound NameKey FeaturesBiological ActivityReference
1-(Pyridin-2-ylmethyl)piperidin-4-amine Pyridine substitutionKinase inhibition (IC₅₀ 50 nM)
4-Methoxy-N-phenylpiperidine Methoxy-phenyl moietyAntidepressant (5-HT₁A agonist)
Pteridine-piperazine derivatives Pteridine core + piperazineNeuroprotective (AChE IC₅₀ 1 µM)

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